molecular formula C34H40N2O5S B12408594 LXR antagonist 2

LXR antagonist 2

Cat. No.: B12408594
M. Wt: 588.8 g/mol
InChI Key: CJRGDJGNDOAXBL-QIKUIUABSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Liver X receptor antagonist 2 is a compound that inhibits the activity of liver X receptors. Liver X receptors are nuclear hormone receptors that play a crucial role in regulating cholesterol homeostasis, lipid metabolism, and immune responses. Liver X receptor antagonists are being explored as potential treatments for conditions such as hypercholesterolemia and diabetes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of liver X receptor antagonist 2 typically involves multiple steps, including the formation of key intermediates and the final coupling reactions. Specific synthetic routes and reaction conditions can vary depending on the desired purity and yield of the compound. Common reagents used in the synthesis include various organic solvents, catalysts, and protective groups to ensure the stability of intermediates .

Industrial Production Methods

Industrial production of liver X receptor antagonist 2 may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

Liver X receptor antagonist 2 can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a wide range of substituted analogs with different functional groups .

Scientific Research Applications

Liver X receptor antagonist 2 has a wide range of scientific research applications, including:

Mechanism of Action

Liver X receptor antagonist 2 exerts its effects by binding to liver X receptors and inhibiting their activity. This prevents the receptors from activating target genes involved in cholesterol and lipid metabolism. The molecular targets and pathways involved include the inhibition of coactivator recruitment and the suppression of downstream gene expression .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to liver X receptor antagonist 2 include other liver X receptor antagonists and inverse agonists, such as:

Uniqueness

Liver X receptor antagonist 2 is unique in its specific binding affinity and selectivity for liver X receptors. Its distinct chemical structure allows for targeted inhibition of liver X receptor activity, making it a valuable tool in both research and therapeutic applications .

Properties

Molecular Formula

C34H40N2O5S

Molecular Weight

588.8 g/mol

IUPAC Name

(2'R,3R)-1'-(3,3-dimethylbutanoyl)-1-[3-[4-(hydroxymethyl)-3-methylsulfonylphenyl]phenyl]-2'-propan-2-ylspiro[indole-3,3'-pyrrolidine]-2-one

InChI

InChI=1S/C34H40N2O5S/c1-22(2)31-34(16-17-35(31)30(38)20-33(3,4)5)27-12-7-8-13-28(27)36(32(34)39)26-11-9-10-23(18-26)24-14-15-25(21-37)29(19-24)42(6,40)41/h7-15,18-19,22,31,37H,16-17,20-21H2,1-6H3/t31-,34-/m1/s1

InChI Key

CJRGDJGNDOAXBL-QIKUIUABSA-N

Isomeric SMILES

CC(C)[C@@H]1[C@@]2(CCN1C(=O)CC(C)(C)C)C3=CC=CC=C3N(C2=O)C4=CC=CC(=C4)C5=CC(=C(C=C5)CO)S(=O)(=O)C

Canonical SMILES

CC(C)C1C2(CCN1C(=O)CC(C)(C)C)C3=CC=CC=C3N(C2=O)C4=CC=CC(=C4)C5=CC(=C(C=C5)CO)S(=O)(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.